 
            | REACTION_CXSMILES | [C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[C:15](O)(=O)[CH3:16].[CH3:19]O>CC(C)=O>[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH:15]([CH3:16])[CH3:19])[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] | 
| Name | |
| Quantity | 
                                                                                    5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)(C)OC(NC1CCNCC1)=O                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Na(CN)BH3                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.14 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0.3 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    7.34 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CC(=O)C                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                After stirring for 16 h at room temperature the solvent                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was removed under reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the residue was partitioned between 30 mL water and 30 mL ethyl acetate                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The organic layer was washed with saturated Na2CO3 solution, water                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried over Na2SO4                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The solvent was removed under reduced pressure                                                                             | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |